molecular formula C20H21N3O2S B3303852 N-benzyl-2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921503-87-9

N-benzyl-2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No. B3303852
CAS RN: 921503-87-9
M. Wt: 367.5 g/mol
InChI Key: ROWFHNWBAKRASU-UHFFFAOYSA-N
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Description

“N-benzyl-2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The presence of the imidazole ring suggests that this compound might have applications in pharmaceuticals, as many biologically active molecules, such as certain vitamins and antibiotics, contain this group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the imidazole ring, followed by the addition of the benzylthio and hydroxymethyl groups. The final step would likely be the formation of the acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring is planar, while the benzylthio and hydroxymethyl groups would add bulk to the molecule. The acetamide group would likely be involved in hydrogen bonding .


Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the imidazole ring might participate in electrophilic substitution reactions. The hydroxymethyl group could be oxidized, and the acetamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group might increase its solubility in water, while the benzylthio group might make it more lipophilic .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly in the field of pharmaceuticals. Additional studies could also be conducted to fully characterize its physical and chemical properties .

properties

IUPAC Name

N-benzyl-2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-14-18-12-22-20(26-15-17-9-5-2-6-10-17)23(18)13-19(25)21-11-16-7-3-1-4-8-16/h1-10,12,24H,11,13-15H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWFHNWBAKRASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
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N-benzyl-2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Reactant of Route 3
N-benzyl-2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
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N-benzyl-2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Reactant of Route 5
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N-benzyl-2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
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N-benzyl-2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

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